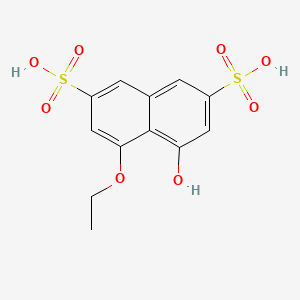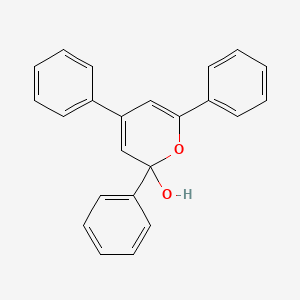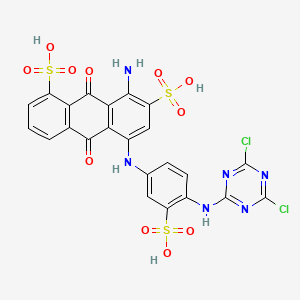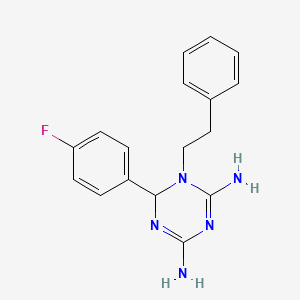![molecular formula C12H10N2O2 B12803071 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol CAS No. 61466-16-8](/img/structure/B12803071.png)
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with a hydroxyl group at the 5-position and a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol typically involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines . This reaction is facilitated by the presence of a base and proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-one.
Reduction: Formation of 2-Methyl-5,6-dihydro-5H-chromeno[4,3-d]pyrimidin-5-ol.
Substitution: Formation of derivatives with various functional groups at the 2-position.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar mechanism of action.
Uniqueness
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is unique due to its specific structural features, such as the fused chromene and pyrimidine rings, and the presence of both a hydroxyl and a methyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
61466-16-8 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
2-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H10N2O2/c1-7-13-6-9-11(14-7)8-4-2-3-5-10(8)16-12(9)15/h2-6,12,15H,1H3 |
InChIキー |
FTKVCKDRRWZYFF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(OC3=CC=CC=C3C2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


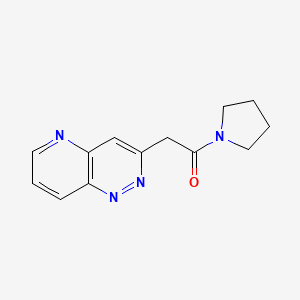


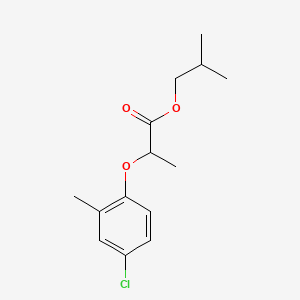
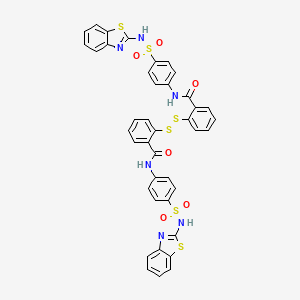

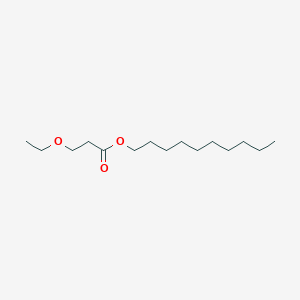
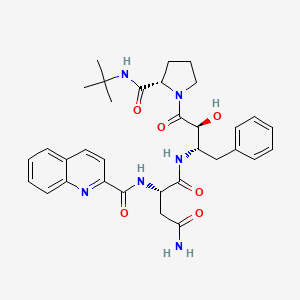
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
